2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide
CAS No.: 280110-89-6
Cat. No.: VC5372924
Molecular Formula: C8H16N4O2
Molecular Weight: 200.242
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 280110-89-6 |
|---|---|
| Molecular Formula | C8H16N4O2 |
| Molecular Weight | 200.242 |
| IUPAC Name | 2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide |
| Standard InChI | InChI=1S/C8H16N4O2/c1-7(13)12-4-2-11(3-5-12)6-8(9)10-14/h14H,2-6H2,1H3,(H2,9,10) |
| Standard InChI Key | IEJDZGDFCZAFEU-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCN(CC1)CC(=NO)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
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IUPAC Name: 2-(4-Acetylpiperazin-1-yl)-N'-hydroxyethanimidamide
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Molecular Formula: C₈H₁₆N₄O₂
Structural Features
The compound consists of:
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A piperazine ring acetylated at the 4-position.
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A hydroxyethanimidamide group (-NH-C(=N-OH)-CH₂-) linked to the piperazine.
This hybrid structure enables interactions with biological targets, particularly enzymes and receptors .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| CAS Number | 280110-89-6 |
| Molecular Formula | C₈H₁₆N₄O₂ |
| Molecular Weight | 200.24 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar SA | 70.7 Ų |
Synthesis and Chemical Reactivity
Purification and Characterization
| Compound Class | Target | IC₅₀ / MIC |
|---|---|---|
| Pleuromutilin Derivatives | MRSA | 0.125–0.5 μg/mL |
| TRK Kinase Inhibitors | TRKA/B/C | 0.7–10.5 nM |
| Quinazolinone Derivatives | EGFR | <1 μM |
Physicochemical Properties
Physical State and Solubility
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Solubility: Likely soluble in polar solvents (DMSO, ethanol) due to hydrogen-bonding groups.
Stability and Reactivity
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Hydrolysis Sensitivity: The acetyl group may hydrolyze under acidic/basic conditions.
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Light Sensitivity: No data available; standard light-sensitive handling recommended.
Research Applications
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